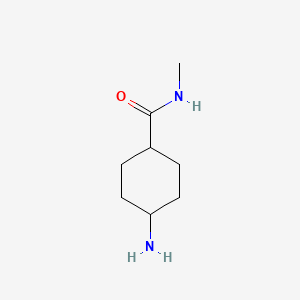

4-amino-N-methylcyclohexane-1-carboxamide

Description

Contextual Significance within Organic and Synthetic Chemistry Research

In the realm of organic and synthetic chemistry, the cyclohexane (B81311) ring serves as a versatile and foundational scaffold. The specific arrangement of amino and N-methylcarboxamide groups at the 1 and 4 positions of the cyclohexane ring in 4-amino-N-methylcyclohexane-1-carboxamide allows for the exploration of cis and trans isomerism, which can significantly influence the molecule's physical properties and biological activity. The presence of both a nucleophilic amine and a hydrogen-bond-donating/accepting amide group makes it a valuable building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. The N-methyl group on the amide can also influence its reactivity and conformational preference.

Historical Overview of Research Trajectories Pertaining to Cyclohexane-1-carboxamide Derivatives

Research into cyclohexane-1-carboxamide derivatives has a rich history, often driven by the search for new therapeutic agents and materials with specific properties. Historically, studies have focused on the synthesis and biological evaluation of various substituted cyclohexane carboxamides. For instance, research has been conducted on N-substituted p-menthane (B155814) carboxamides for their potential as cooling agents in consumer products. google.com Furthermore, extensive work has been done on designing and synthesizing cyclohexane-1-carboxamide derivatives as potential apoptosis inducers in cancer therapy, highlighting the biomedical importance of this class of compounds. orientjchem.org These research trajectories have established a foundation for understanding the structure-activity relationships of cyclohexane-1-carboxamides, paving the way for the investigation of more specific derivatives like this compound.

Current Academic Research Landscape and Emerging Interest in this compound

While specific academic publications focusing solely on this compound are not abundant in the public domain, its availability from various chemical suppliers suggests an emerging interest within the research community. sigmaaldrich.comchemicalbook.combldpharm.com The compound is often listed as a research chemical or building block, indicating its use in exploratory synthetic and medicinal chemistry programs. The current landscape of research on related compounds, such as other amino-cyclohexane-carboxamides, continues to expand, with studies exploring their use in creating novel materials and as ligands for metal complexes. The interest in small, functionalized cyclic molecules for drug discovery also contributes to the potential for increased focus on this particular compound.

Scope and Objectives of Focused Academic Inquiry on this compound

A focused academic inquiry into this compound would likely encompass several key areas. A primary objective would be the development of efficient and stereoselective synthetic routes to obtain both the cis and trans isomers in high purity. Characterization of these isomers using advanced spectroscopic and crystallographic techniques would be crucial to understand their conformational preferences and intermolecular interactions. Further research would likely investigate the reactivity of the amino and amide functionalities for the synthesis of novel derivatives. A significant area of inquiry would be the exploration of its potential applications, for example, as a monomer in polymer synthesis, a ligand in coordination chemistry, or as a scaffold in the design of new bioactive molecules.

Chemical and Physical Data

Below are tables detailing some of the known chemical and physical properties of this compound and its related salts.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1016516-03-2 | sigmaaldrich.comchemicalbook.com |

| IUPAC Name | 4-amino-N-methylcyclohexanecarboxamide | sigmaaldrich.com |

| Molecular Formula | C8H16N2O | sigmaaldrich.com |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | -0.2 | uni.lu |

Table 3: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.13355 | 135.3 |

| [M+Na]+ | 179.11549 | 139.4 |

| [M-H]- | 155.11899 | 137.8 |

| [M+NH4]+ | 174.16009 | 155.3 |

| [M+K]+ | 195.08943 | 138.3 |

Data obtained from computational predictions. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAXLXOXUTWMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241625 | |

| Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799580-72-5 | |

| Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Amino N Methylcyclohexane 1 Carboxamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Synthetic Precursors for 4-amino-N-methylcyclohexane-1-carboxamide

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnection is at the amide bond, leading to 4-aminocyclohexane-1-carboxylic acid and methylamine (B109427). This is a common and practical approach as the formation of an amide bond from a carboxylic acid and an amine is a well-established transformation in organic synthesis. youtube.comyoutube.com

Further disconnection of the 4-aminocyclohexane-1-carboxylic acid precursor can be envisioned through two primary pathways. The first involves the disconnection of the C-N bond, leading to a 4-substituted cyclohexane (B81311) carboxylic acid where the substituent is a precursor to the amine, such as a nitro or oxime group. A particularly common and industrially relevant precursor is 4-oxocyclohexanecarboxylic acid. sigmaaldrich.com The second major pathway involves the hydrogenation of an aromatic precursor, namely p-aminobenzoic acid. google.compatsnap.com This approach is attractive due to the commercial availability and low cost of the starting material.

Therefore, the key synthetic precursors identified through this analysis are:

4-Aminocyclohexane-1-carboxylic acid (cis and trans isomers)

4-Oxocyclohexanecarboxylic acid

p-Aminobenzoic acid

Methylamine

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be approached through a variety of classical and modern synthetic routes, primarily revolving around the formation of the amide bond and the functionalization of the cyclohexane ring.

Amidation Reactions and Optimization for Carboxamide Moiety Formation

The formation of the N-methylcarboxamide moiety is a crucial step in the synthesis of the target molecule. This is typically achieved by reacting a carboxylic acid precursor, such as 4-aminocyclohexane-1-carboxylic acid, with methylamine or its salt.

Classical Methods: A common classical approach involves the activation of the carboxylic acid. This can be done by converting the carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting acyl chloride is then reacted with methylamine to form the desired amide. While effective, this method generates stoichiometric byproducts. ucl.ac.uk

Alternatively, coupling reagents are widely used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and phosphonium (B103445) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions.

Modern Catalytic Methods: More recently, catalytic methods for direct amidation have gained significant attention due to their higher atom economy. catalyticamidation.info These methods avoid the use of stoichiometric activating agents, with water being the only byproduct. mdpi.com Boron-based catalysts, such as boric acid and its derivatives, have proven effective for the direct amidation of carboxylic acids. acs.orgsemanticscholar.org For instance, tris(2,2,2-trifluoroethyl) borate (B1201080) has been shown to be an effective reagent for direct amidation. acs.org Metal-based catalysts, including those based on zirconium, titanium, and niobium, have also been developed for this purpose. researchgate.netresearchgate.net

The reaction of a carboxylic acid with methylamine to form an N-methylamide is a well-documented transformation. youtube.comyoutube.com Optimization of these reactions for the synthesis of this compound would involve screening of catalysts, solvents, and temperature to achieve high conversion and selectivity, particularly considering the presence of the free amino group which might require protection.

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, (COCl)₂ | Inert solvent, often requires base | High reactivity | Generates stoichiometric waste, harsh conditions |

| Coupling Reagents | EDCI, HATU, T3P | Mild conditions, high yields | Broad substrate scope | Generates stoichiometric byproducts, costly reagents ucl.ac.uk |

| Catalytic Amidation | Boric acid, ZrCl₄, Nb₂O₅ | Higher temperatures, water removal often needed | High atom economy, greener process | May require catalyst optimization, sometimes harsh conditions catalyticamidation.inforesearchgate.net |

Selective Amination Strategies for Cyclohexane Core Functionalization

The introduction of the amino group at the 4-position of the cyclohexane ring is a key transformation. Two main strategies can be employed: hydrogenation of an aromatic precursor or reductive amination of a keto precursor.

Hydrogenation of p-Aminobenzoic Acid: A common and industrially viable route to 4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid. google.compatsnap.com This reaction is typically carried out using a heterogeneous catalyst such as ruthenium on carbon (Ru/C) under hydrogen pressure. google.compatsnap.com The reaction conditions, including temperature, pressure, and solvent, can be tuned to control the stereoselectivity of the reduction, yielding mixtures of cis and trans isomers. google.com

Reductive Amination of 4-Oxocyclohexanecarboxylic Acid: An alternative approach starts from 4-oxocyclohexanecarboxylic acid. sigmaaldrich.com The ketone can be converted to an oxime by reaction with hydroxylamine, followed by reduction to the amine. Alternatively, direct reductive amination can be performed by reacting the ketone with an ammonia (B1221849) source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This method offers a direct route to the 4-amino-substituted cyclohexane core.

Stereoselective Synthesis Approaches for Distinct Isomers of this compound

The stereochemistry of the final product, specifically the cis or trans relationship between the amino and N-methylcarboxamide groups, is determined by the stereochemistry of the 4-aminocyclohexanecarboxylic acid precursor.

The hydrogenation of p-aminobenzoic acid typically yields a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid. google.com The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. For example, hydrogenation using Ru/C in a basic aqueous solution has been reported to favor the formation of the trans isomer. google.compatsnap.com

Once a mixture of isomers is obtained, separation can be achieved through fractional crystallization of the acid or a derivative. researchgate.net Alternatively, the less stable cis isomer can be converted to the more stable trans isomer through a process called epimerization. This is often achieved by treating the cis isomer or a mixture of isomers with a base, such as an alkali metal hydroxide (B78521) or alkoxide. google.com

For the synthesis of a specific isomer of this compound, one would first synthesize or isolate the desired isomer of 4-aminocyclohexanecarboxylic acid and then proceed with the amidation step. The stereochemistry of the 1,4-disubstituted cyclohexane ring is crucial, with the trans isomer generally being the thermodynamically more stable product where both substituents can occupy equatorial positions. libretexts.org

Catalytic Approaches and Reagent Design in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, both in the formation of the cyclohexane core and the final amidation step.

In the hydrogenation of p-aminobenzoic acid, the choice of catalyst is critical for both the rate and stereoselectivity of the reaction. Ruthenium-based catalysts are commonly employed for this transformation. google.com The design of the catalyst support and the use of additives can further enhance its performance.

For the amidation step, a wide range of catalysts has been developed to promote the direct reaction between the carboxylic acid and amine. catalyticamidation.info Boronic acid catalysts are attractive due to their low toxicity and stability. researchgate.net The mechanism often involves the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. Transition metal catalysts, such as those based on zirconium and titanium, function as Lewis acids, activating the carbonyl group of the carboxylic acid towards amidation. researchgate.netresearchgate.net The development of reusable heterogeneous catalysts for amidation is an active area of research, aiming to simplify product purification and improve the sustainability of the process. researchgate.net

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound

The principles of green chemistry can be applied to various stages of the synthesis of this compound to create more sustainable and environmentally friendly processes.

Atom Economy: Catalytic direct amidation represents a significant improvement in atom economy compared to methods that use stoichiometric coupling reagents, as the only byproduct is water. catalyticamidation.info Similarly, the catalytic hydrogenation of p-aminobenzoic acid is an atom-economical process.

Use of Safer Solvents and Reagents: The use of hazardous solvents like chlorinated hydrocarbons is being replaced by greener alternatives. ucl.ac.uk For amidation reactions, solvents like cyclopentyl methyl ether are being explored. nih.gov The use of non-toxic and readily available catalysts, such as boric acid, is also a key aspect of green chemistry. semanticscholar.org

Energy Efficiency: The development of catalysts that can operate at lower temperatures and pressures contributes to the energy efficiency of the synthesis. Microwave-assisted synthesis has also been explored for amidation reactions, often leading to shorter reaction times and improved yields. mdpi.com

Biocatalysis: The use of enzymes as catalysts for amide bond formation is a rapidly growing area of green chemistry. rsc.org Lipases, for example, can catalyze the amidation of carboxylic acids in organic solvents with high selectivity. nih.gov The use of aqueous media for biocatalytic reactions further enhances their green credentials. rsc.org

| Synthetic Step | Classical Approach | Green Alternative | Key Green Principle |

|---|---|---|---|

| Amidation | Use of stoichiometric coupling reagents (e.g., HATU) | Catalytic direct amidation (e.g., with boric acid) semanticscholar.org | Higher atom economy, less waste |

| Solvent Choice | Dichloromethane, DMF ucl.ac.uk | Cyclopentyl methyl ether, solvent-free conditions semanticscholar.orgnih.gov | Use of safer solvents, waste prevention |

| Catalysis | Homogeneous, non-recyclable catalysts | Heterogeneous, recyclable catalysts (e.g., Nb₂O₅) researchgate.net | Catalysis, waste prevention |

| Energy Input | Prolonged heating | Microwave irradiation, more efficient catalysts | Design for energy efficiency |

Parallel Synthesis and Combinatorial Library Generation Utilizing the this compound Scaffold

The this compound structure presents two primary points of diversity for the generation of a chemical library: the 4-amino group and, potentially, the carboxamide nitrogen, although the latter is already substituted with a methyl group. The core utility of this scaffold in combinatorial chemistry would lie in the derivatization of the primary amine.

Theoretical Approach to Library Synthesis:

A hypothetical library synthesis utilizing this scaffold would typically involve a series of parallel reactions where the core scaffold is reacted with a diverse set of building blocks. The general workflow can be envisioned through either solid-phase or solution-phase synthesis techniques.

Solid-Phase Synthesis: In a solid-phase approach, the this compound scaffold could be immobilized on a resin. This is often achieved through a linker attached to a part of the molecule that is not intended for diversification. However, given the structure, the primary amino group itself would likely be the point of diversification rather than attachment. A more plausible strategy would involve synthesizing the scaffold on the resin, starting from a protected 4-aminocyclohexane-1-carboxylic acid. After deprotection of the amine, it could be reacted with a library of reagents such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination to form secondary amines). The final N-methylcarboxamide could be formed in the last steps. The use of solid support facilitates the purification process, as excess reagents and by-products can be washed away.

Solution-Phase Synthesis: Alternatively, parallel synthesis can be conducted in solution, often in multi-well plates. In this scenario, the this compound scaffold would be dissolved in a suitable solvent in each well, and a different reactant would be added to each well. This method allows for a wide range of reaction types and is not limited by the chemistry compatible with solid supports. For instance, a library of various acylating agents could be used to generate a diverse set of N-acylated derivatives at the 4-position.

Illustrative Library Generation:

To visualize the potential diversity, consider a library generated from reacting the 4-amino group with a set of commercially available carboxylic acids.

Table 1: Hypothetical Library of Analogues from Acylation of the 4-Amino Group

| Entry | Reagent (R-COOH) | Resulting Analogue Structure |

| 1 | Acetic Acid | 4-acetamido-N-methylcyclohexane-1-carboxamide |

| 2 | Benzoic Acid | 4-benzamido-N-methylcyclohexane-1-carboxamide |

| 3 | Thiophene-2-carboxylic acid | N-methyl-4-(thiophene-2-carboxamido)cyclohexane-1-carboxamide |

| 4 | Pyridine-3-carboxylic acid | N-methyl-4-(nicotinamido)cyclohexane-1-carboxamide |

This table represents a small subset of the potential analogues. The power of combinatorial synthesis lies in using hundreds or thousands of different building blocks to rapidly generate a large library for biological screening.

Data from Related Scaffolds:

While direct data on this specific scaffold is scarce, research on similar structures, such as other cyclohexane carboxamide derivatives, demonstrates the feasibility and utility of this chemical class in drug discovery. For instance, libraries of related carboxamides have been synthesized and screened for various biological activities. These studies often report the reaction conditions and the range of building blocks used, providing a blueprint for how a library based on this compound could be constructed.

The generation of combinatorial libraries is a cornerstone of modern drug discovery, enabling the high-throughput exploration of chemical diversity. The this compound scaffold, with its functional handles, is theoretically well-suited for such synthetic endeavors, even though specific, detailed research applications are not widely reported. The principles outlined above illustrate the potential strategies for its use in creating diverse libraries of novel compounds for biological evaluation.

Advanced Structural Elucidation and Conformational Analysis of 4 Amino N Methylcyclohexane 1 Carboxamide

High-Resolution Spectroscopic Characterization Techniques for Structural Confirmation

The definitive structural confirmation of 4-amino-N-methylcyclohexane-1-carboxamide, a disubstituted cyclohexane (B81311) derivative, relies on a suite of high-resolution spectroscopic techniques. While specific spectra for this compound are not widely available in the public domain, a detailed analysis can be constructed by examining analogous compounds and applying fundamental spectroscopic principles. The stereochemistry of the molecule, specifically the cis and trans relationship between the amino and N-methylcarboxamide groups at the 1 and 4 positions, will significantly influence the spectroscopic output.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Assignment and Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would be indispensable for unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry.

The conformational equilibrium of the cyclohexane ring, which rapidly interconverts between two chair conformations, is a key feature. The substituents' preference for either an axial or equatorial position is governed by steric and electronic factors. For the trans isomer, the diequatorial conformation is expected to be significantly more stable, minimizing 1,3-diaxial interactions. In contrast, the cis isomer would exist as an equilibrium of two conformers, with the bulkier N-methylcarboxamide group likely favoring the equatorial position.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation.

Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

Equatorial protons are deshielded and resonate at a lower field (higher ppm).

The proton on the carbon bearing the amino group (C4-H) and the proton on the carbon with the N-methylcarboxamide group (C1-H) would show distinct chemical shifts depending on their axial or equatorial position. In the more stable trans-diequatorial conformer, both of these protons would be in the axial position, leading to characteristic large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons.

The N-methyl group would appear as a doublet (due to coupling with the amide N-H proton) around 2.7-2.9 ppm. The amide proton itself would be a broad signal, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework.

The chemical shifts of the ring carbons are influenced by the substituent effects and their stereochemical orientation.

The carbonyl carbon of the amide group is expected to resonate in the region of 175-180 ppm.

The N-methyl carbon would appear around 25-30 ppm.

Expected ¹H NMR Data for trans-4-amino-N-methylcyclohexane-1-carboxamide (Predicted):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| C1-H (axial) | ~2.0-2.2 | tt | J ≈ 12 (ax-ax), 3 (ax-eq) |

| C4-H (axial) | ~2.5-2.7 | tt | J ≈ 12 (ax-ax), 3 (ax-eq) |

| Cyclohexane CH₂ (axial) | ~1.2-1.5 | m | - |

| Cyclohexane CH₂ (equatorial) | ~1.8-2.1 | m | - |

| N-CH₃ | ~2.7-2.9 | d | J ≈ 4-5 |

| NH -CH₃ | ~7.5-8.5 | q | J ≈ 4-5 |

Expected ¹³C NMR Data for trans-4-amino-N-methylcyclohexane-1-carboxamide (Predicted):

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C =O | ~176 |

| C 1 | ~45 |

| C 4 | ~50 |

| C 2, C 6, C 3, C 5 | ~28-35 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Interaction and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding.

FTIR Spectroscopy:

N-H Stretching: The amino group (NH₂) will exhibit two stretching vibrations, an asymmetric and a symmetric stretch, typically in the 3300-3500 cm⁻¹ region. The amide N-H stretch will appear as a single band in the same region. The position and broadness of these bands are sensitive to hydrogen bonding.

C=O Stretching (Amide I band): The strong carbonyl absorption of the secondary amide is expected around 1630-1680 cm⁻¹. The exact frequency is influenced by hydrogen bonding; stronger hydrogen bonds lead to a lower wavenumber.

N-H Bending (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, is found in the 1510-1570 cm⁻¹ region for secondary amides.

C-N Stretching: The C-N stretching vibration of the amide and the amino group will appear in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements FTIR, as non-polar bonds and symmetric vibrations often give strong Raman signals. The C-C stretching vibrations of the cyclohexane ring would be prominent in the Raman spectrum.

Expected Vibrational Frequencies (cm⁻¹) and their Assignments:

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

|---|---|---|

| 3300-3500 | N-H stretching (amine and amide) | FTIR, Raman |

| 2850-2950 | C-H stretching (aliphatic) | FTIR, Raman |

| ~1640 | C=O stretching (Amide I) | FTIR |

| ~1550 | N-H bending (Amide II) | FTIR |

Mass Spectrometry for Detailed Fragmentation Pattern and Isomeric Differentiation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer valuable structural information and potentially differentiate between cis and trans isomers.

The fragmentation would likely be initiated by the ionization of the amino or amide group. Common fragmentation pathways would involve the loss of the N-methylcarboxamide side chain, the amino group, or cleavage of the cyclohexane ring.

Predicted Fragmentation Pattern in ESI-MS/MS:

[M+H]⁺: The protonated molecule would be the parent ion.

Loss of NH₃: Fragmentation of the amino group.

Loss of CH₃NH₂: Cleavage of the N-methylamine from the amide.

Loss of CONHCH₃: Cleavage of the N-methylcarboxamide group.

Ring Cleavage: Complex fragmentation of the cyclohexane ring, which might show subtle differences between the cis and trans isomers due to their different stereochemistry and stability.

X-ray Crystallography and Solid-State Structural Investigations of this compound and its Salts

While no crystal structures for this compound are currently in the public domain, analysis of related structures allows for a predictive discussion of its solid-state properties. X-ray crystallography would provide the definitive solid-state structure, confirming the stereochemistry, bond lengths, bond angles, and the preferred conformation of the cyclohexane ring.

Crystal Packing Motifs and Intermolecular Interactions (e.g., hydrogen bonding networks)

The crystal packing of this compound would be dominated by a network of hydrogen bonds. The amino group (two donor protons) and the amide group (one donor proton and one acceptor carbonyl oxygen) are excellent candidates for forming robust hydrogen-bonding networks. rsc.org

Polymorphism and Co-crystallization Studies of this compound

Polymorphism: Many carboxamide-containing compounds are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. rsc.org It is plausible that this compound could also exhibit polymorphism, with different polymorphs potentially having different hydrogen-bonding patterns and physical properties. The crystallization conditions, such as the solvent and temperature, would likely influence which polymorphic form is obtained.

Co-crystallization: The presence of both hydrogen bond donor (amino and amide N-H) and acceptor (amide C=O) sites makes this compound an excellent candidate for co-crystallization studies. nih.govsemanticscholar.orgresearchgate.netnih.gov Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, primarily hydrogen bonds. nih.govsemanticscholar.orgresearchgate.netnih.gov

By selecting appropriate co-formers, such as carboxylic acids or other molecules with complementary hydrogen-bonding sites, it would be possible to form a variety of co-crystals. These co-crystals would have unique crystal structures and potentially modified physicochemical properties, such as solubility and stability. Amino acids, with their zwitterionic nature and hydrogen bonding capabilities, could also be explored as potential co-formers. nih.govresearchgate.netnih.gov

Conformational Analysis of the Cyclohexane Ring System in this compound

The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexane ring, which is the most stable arrangement, minimizing both angle and torsional strain. enamine.net However, the molecule is not static and undergoes rapid conformational changes.

The cyclohexane ring in this compound is in a constant state of flux, primarily interconverting between two chair conformations through a process known as a ring flip. unifi.it During this process, the ring passes through higher energy transition states and intermediates, including the half-chair and the twist-boat conformations. The boat conformation itself is a high-energy transition state between two twist-boat forms. researchgate.net

The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For substituted cyclohexanes like this compound, the presence of substituents can influence the energy landscape of this interconversion. The equilibrium between the two chair conformers is crucial, as it determines the predominant spatial arrangement of the amino and N-methylcarboxamide groups.

In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Due to steric strain, specifically 1,3-diaxial interactions, bulkier substituents preferentially occupy the more stable equatorial position. researchgate.net For 1,4-disubstituted cyclohexanes, such as the target molecule, this principle governs the stability of the cis and trans isomers.

Trans Isomer: In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement allows for a chair conformation where both the 4-amino group and the 1-N-methylcarboxamide group can reside in equatorial positions, leading to a highly stable diequatorial conformer. The alternative diaxial conformer would be significantly less stable due to severe steric hindrance.

Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. The ring will flip between two equivalent chair forms. The preferred conformation would have the bulkier of the two groups (the N-methylcarboxamide group) in the equatorial position to minimize steric strain.

| Isomer | Substituent Orientations (Chair Conformation) | Relative Stability |

|---|---|---|

| trans-4-amino-N-methylcyclohexane-1-carboxamide | Diequatorial (more stable) or Diaxial (less stable) | Generally more stable than the cis isomer |

| cis-4-amino-N-methylcyclohexane-1-carboxamide | Axial-Equatorial and Equatorial-Axial (in equilibrium) | Less stable due to the unavoidable axial substituent |

Stereochemical Aspects and Chiral Recognition of this compound Isomers

The presence of substituents on the cyclohexane ring introduces the possibility of stereoisomerism, which can significantly impact the molecule's properties and interactions with other chiral molecules.

For this compound, the cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. libretexts.org

A key consideration for chirality is the presence of a plane of symmetry. In the case of 1,4-disubstituted cyclohexanes where the substituents are different, as in this compound, neither the cis nor the trans isomer possesses a plane of symmetry. This lack of symmetry means that both the cis and trans isomers are chiral and can exist as a pair of enantiomers (non-superimposable mirror images). uni.lu

Therefore, there are four possible stereoisomers for this compound:

(R,R)-trans-4-amino-N-methylcyclohexane-1-carboxamide

(S,S)-trans-4-amino-N-methylcyclohexane-1-carboxamide

(R,S)-cis-4-amino-N-methylcyclohexane-1-carboxamide

(S,R)-cis-4-amino-N-methylcyclohexane-1-carboxamide

The (R,R) and (S,S) trans isomers are enantiomers of each other. Similarly, the (R,S) and (S,R) cis isomers are enantiomers.

The separation of the enantiomers of this compound, a process known as chiral resolution, is essential for obtaining enantiopure samples for further study. Several techniques can be employed for this purpose.

One common method is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), to form a pair of diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Another powerful technique is chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic antibiotics, and the selection of the appropriate column and mobile phase is critical for successful resolution.

| Methodology | Principle | Key Considerations |

|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Selection of an appropriate chiral resolving agent; efficiency of fractional crystallization. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Choice of chiral column and mobile phase composition; optimization of chromatographic conditions. |

Theoretical and Computational Investigations of 4 Amino N Methylcyclohexane 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 4-amino-N-methylcyclohexane-1-carboxamide. These methods provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amino group (-NH2), which is the most electron-rich part of the molecule. The LUMO, conversely, is likely distributed over the carboxamide group, particularly the carbonyl (C=O) moiety. This distribution implies that the amino group is the primary site for electrophilic attack, while the carboxamide group is susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 1.37 eV | Propensity to accept electrons |

The distribution of electron density within this compound is inherently uneven due to the presence of electronegative nitrogen and oxygen atoms. This can be visualized using Molecular Electrostatic Potential (MEP) maps. In an MEP map of this molecule, regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating their suitability for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the amino group and the N-methyl group.

| Molecular Volume | 170 ų | The volume occupied by the molecule. |

Molecular Dynamics Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. The substituents (amino and N-methylcarboxamide groups) can adopt either axial or equatorial positions, leading to different cis and trans isomers, each with distinct energies and properties.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions, when compared with experimental data, serve to validate the computational model and provide a more detailed interpretation of the experimental spectra. For instance, calculated ¹H and ¹³C NMR chemical shifts can help in the assignment of signals in the experimental spectrum to specific atoms in the molecule. Similarly, predicted IR spectra can aid in identifying the characteristic vibrational modes of the functional groups present.

Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted (Illustrative) | Experimental (Typical Range) |

|---|---|---|

| ¹H-NMR (NH2) | 2.5 ppm | 1.5 - 3.5 ppm |

| ¹H-NMR (N-CH3) | 2.8 ppm | 2.7 - 3.0 ppm |

| ¹³C-NMR (C=O) | 175 ppm | 170 - 180 ppm |

| IR (N-H stretch) | 3350 cm-1 | 3300 - 3500 cm-1 |

| IR (C=O stretch) | 1650 cm-1 | 1630 - 1680 cm-1 |

Structure-Activity Relationship (SAR) Modeling for Chemical Modification and Design

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For this compound, SAR models can be developed to understand how modifications to its structure would affect its interaction with a biological target. Key areas for modification include:

The Amino Group: Altering its basicity or replacing it with other functional groups.

The N-methyl Group: Substitution with larger alkyl groups or other substituents.

The Cyclohexane Ring: Introducing substituents or altering its stereochemistry.

Computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate calculated molecular descriptors with observed biological activity, providing a predictive tool for designing more potent compounds.

In silico Design and Virtual Screening for Novel this compound Analogues

The insights gained from quantum chemical calculations, MD simulations, and SAR modeling can be applied to the in silico design of novel analogues of this compound. Virtual screening techniques can then be used to evaluate large libraries of these designed compounds against a specific biological target. This process involves computationally docking the virtual compounds into the active site of a receptor to predict their binding affinity and mode of interaction. This approach significantly accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Amino N Methylcyclohexane 1 Carboxamide

Reactions Involving the Amine Functionality of 4-amino-N-methylcyclohexane-1-carboxamide

The primary amine (-NH₂) on the cyclohexane (B81311) ring is a nucleophilic and basic center, making it susceptible to a variety of chemical transformations. Its reactivity is fundamental to the synthesis of more complex derivatives.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily participate in nucleophilic substitution and addition reactions.

Acylation: The amine group can be acylated by reacting with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form new amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides or through reductive amination. These reactions introduce alkyl substituents onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. For instance, reactions of 4-alkyl-1,4-dihydropyridines with azodicarboxylate esters serve as a method to introduce alkyl groups and prepare alkyl amine derivatives. researchgate.net

Arylation: The introduction of an aryl group onto the amine nitrogen (arylation) can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with the amine.

These reactions are pivotal for modifying the molecule's properties and for its incorporation into larger, more complex structures.

Derivatization Strategies for Amine Protection and Functionalization

Due to the high reactivity of the primary amine, it often needs to be "protected" to prevent it from participating in unwanted side reactions while other parts of the molecule are being modified.

Protecting Groups: Common protecting groups for primary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). These groups can be introduced under specific conditions and later removed selectively without affecting the rest of the molecule. For example, N-Boc protected amides are often used in transamidation reactions. nsf.govresearchgate.net

Functionalization via Derivatization: Derivatization is also a key strategy for analytical purposes, such as chiral separation and quantification using high-performance liquid chromatography (HPLC). Chiral derivatization reagents, such as (1R,2R)- and (1S,2S)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride, can be reacted with the primary amine to form diastereomers that are separable by HPLC, allowing for enantiomeric discrimination. researchgate.netnih.gov

The following table summarizes common derivatization agents used for primary amines.

| Derivatization Strategy | Reagent/Method | Purpose |

| Acylation | Acyl Halides, Anhydrides | Formation of Amides |

| Alkylation | Alkyl Halides, Reductive Amination | Formation of Secondary/Tertiary Amines |

| Arylation | Buchwald-Hartwig Amination | Formation of N-Aryl Amines |

| Protection | Boc-anhydride, Cbz-Cl, Fmoc-Cl | Masking Amine Reactivity |

| Chiral Analysis | Chiral Carbonyl Chlorides | Separation of Enantiomers |

Reactions Involving the Carboxamide Functionality of this compound

The N-methylcarboxamide group is generally a stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group. sci-hub.se However, it can undergo various transformations under specific, often forcing, conditions.

Hydrolysis, Transamidation, and Amide Bond Modifications

Modifying the robust amide bond is a significant challenge in organic synthesis.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. youtube.comyoutube.com Acid-catalyzed hydrolysis yields a carboxylic acid and an ammonium salt, while basic hydrolysis produces a carboxylate salt and an amine. youtube.com Mild protocols for the alkaline hydrolysis of secondary and tertiary amides have been developed using sodium hydroxide (B78521) in non-aqueous solvent mixtures like methanol/dichloromethane, which can sometimes proceed at room temperature. arkat-usa.orgresearchgate.net

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. wikipedia.org While challenging due to the stability of the amide bond, transamidation can be facilitated by catalysts. wikipedia.orgorganic-chemistry.org For instance, iron(III) hydrated salts can catalyze the transamidation of various amides with aliphatic and aromatic amines. organic-chemistry.org Metal-free approaches have also been developed, particularly for N-activated amides. nsf.gov

Selective Reduction and Oxidation Reactions of the Carboxamide Group

The carbonyl group of the carboxamide can be targeted for reduction, while adjacent C-H bonds can be oxidized.

Selective Reduction: The reduction of carboxamides is a key transformation that typically yields amines. mdpi.com This requires potent reducing agents like lithium aluminum hydride or borane complexes. sci-hub.semdpi.com The chemoselective reduction of an amide in the presence of other functional groups is a significant synthetic challenge. sci-hub.se Catalytic methods using hydrosilanes in the presence of transition metals like platinum or nickel have been developed to achieve this transformation with greater functional group tolerance. organic-chemistry.org Lanthanide complexes have also been shown to be effective catalysts for the reduction of amides to amines. researchgate.net

Oxidation: While the amide group itself is resistant to oxidation, the C-H bonds alpha to the nitrogen atom can be oxidized. Oxoammonium-catalyzed oxidation represents a method to convert N-substituted amines into the corresponding imides. chemrxiv.org This type of transformation could potentially be applied to the N-methyl group or the cyclohexane carbon attached to the amide nitrogen, leading to further functionalization.

The table below outlines various conditions for key carboxamide reactions.

| Reaction | Reagents/Catalyst | Product |

| Acid Hydrolysis | H₃O⁺, Heat | Carboxylic Acid + Methylammonium Salt |

| Base Hydrolysis | NaOH, H₂O, Heat | Carboxylate Salt + Methylamine (B109427) |

| Transamidation | Amine, Fe(III) salts | New Amide + Methylamine |

| Reduction | LiAlH₄ or Catalytic Hydrosilylation | 4-(Aminomethyl)-N-methylcyclohexanamine |

| Oxidation (α-C-H) | Oxoammonium Catalyst, Terminal Oxidant | Imide or related oxidized product |

Cyclohexane Ring Transformations and Regioselective Functionalization

The cyclohexane scaffold provides a three-dimensional framework that influences the reactivity of the attached functional groups. Reactions can also be directed at the ring itself.

Elimination Reactions: If a suitable leaving group is present on the cyclohexane ring, elimination reactions (E1 or E2) can occur to form a cyclohexene derivative. The stereochemistry of the substituents plays a crucial role in these reactions. For an E2 reaction to occur, the leaving group and a hydrogen atom on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. libretexts.orglibretexts.org This stereochemical requirement dictates the regioselectivity of the elimination, which may not always follow Zaitsev's rule. libretexts.org

Diazotization-Induced Transformations: The primary amine can be converted to a diazonium salt using nitrous acid (HNO₂). This intermediate is highly unstable and readily loses nitrogen gas (N₂) to form a secondary carbocation on the cyclohexane ring. askfilo.com This carbocation can then undergo various transformations, including nucleophilic substitution, elimination, or rearrangement (such as ring contraction), leading to a mixture of products. askfilo.com

Regioselective C-H Functionalization: Directing group-assisted C-H functionalization has emerged as a powerful tool for modifying saturated rings. While not specifically documented for this compound, related studies on cycloalkane carboxylic acids have shown that palladium catalysts can enable the transannular γ-C-H arylation. nih.gov This suggests that either the amine or the carboxamide group could potentially be used to direct reactions to specific C-H bonds on the cyclohexane ring, allowing for precise, late-stage modifications.

The stereochemical and conformational properties of the cyclohexane ring are paramount in determining the outcome of these transformations. The preference for substituents to occupy the equatorial position in the chair conformation influences the accessibility of certain reaction pathways. libretexts.orgchemistrysteps.com

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Reaction Kinetics:

Kinetic studies would focus on quantifying the rates of reactions involving the amino and amide groups. For instance, the acylation of the primary amino group with an acylating agent would be a common reaction to study. A hypothetical kinetic study for the acylation of this compound with acetic anhydride could be designed to determine the rate law and the rate constant. The reaction progress would be monitored over time by techniques such as chromatography (HPLC or GC) or spectroscopy (NMR).

The rate law for such a reaction would likely be second order, first order with respect to each reactant:

Rate = k[this compound][acetic anhydride]

An illustrative data table for such a hypothetical kinetic experiment is presented below.

Hypothetical Kinetic Data for the Acylation of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Acetic Anhydride] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

From this hypothetical data, the rate constant k could be calculated. The effect of temperature on the rate constant would allow for the determination of the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the reaction.

Thermodynamic Analysis:

Thermodynamic analysis of transformations of this compound would involve determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for specific reactions. For example, the protonation of the primary amino group is an acid-base equilibrium for which the thermodynamic parameters could be determined by calorimetry or by studying the temperature dependence of the equilibrium constant (pKa).

A hypothetical thermodynamic analysis for the protonation of the amino group is outlined in the table below.

Illustrative Thermodynamic Data for the Protonation of this compound

| Temperature (K) | pKa | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| 298 | 9.8 | 55.9 | -50.2 | -20.5 |

| 308 | 9.5 | 55.7 | -50.2 | -18.0 |

This illustrative data suggests that the protonation is an exothermic process (negative ΔH°) and becomes less spontaneous at higher temperatures.

Catalytic Processes Mediated by or Involving this compound as a Ligand or Organocatalyst

The bifunctional nature of this compound, containing both a basic amino group and a hydrogen-bond-donating amide group, makes it a candidate for applications in catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.

As a Ligand in Metal-Catalyzed Reactions:

The primary amino group can act as a Lewis base and coordinate to a metal center. The amide group could also potentially coordinate through its oxygen atom, making the compound a bidentate ligand. Such metal complexes could be catalytically active in various transformations. For instance, a palladium complex of this compound could potentially catalyze cross-coupling reactions. The cyclohexane backbone provides a rigid scaffold that can influence the stereochemistry around the metal center, which could be advantageous in asymmetric catalysis.

While no specific examples involving this exact molecule are documented, the use of amino amides as ligands for transition metals is a known strategy in catalyst design. The performance of such a catalyst would depend on the nature of the metal, the reactants, and the reaction conditions.

As an Organocatalyst:

This compound has the potential to act as a bifunctional organocatalyst. The primary amine can form an enamine or an iminium ion with carbonyl compounds, which is a common activation mode in organocatalysis. Simultaneously, the N-H proton of the amide group can act as a hydrogen-bond donor to activate an electrophile or stabilize a transition state.

This dual activation is characteristic of many amino-amide-based organocatalysts, which have been successfully employed in asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. For example, in an aldol reaction between a ketone and an aldehyde, the primary amine of this compound could react with the ketone to form an enamine nucleophile. The amide N-H could then form a hydrogen bond with the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack and controlling the stereochemical outcome of the reaction.

A hypothetical application in an asymmetric Michael addition is presented in the table below, illustrating the kind of results that would be sought in such a study.

Hypothetical Results for the Organocatalytic Michael Addition of a Ketone to a Nitroalkene

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 10 | Toluene | 25 | 85 | 70 |

| 10 | CH₂Cl₂ | 0 | 92 | 85 |

Applications of 4 Amino N Methylcyclohexane 1 Carboxamide in Advanced Chemical Synthesis and Material Science

4-amino-N-methylcyclohexane-1-carboxamide as a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a hydrogen-bond-donating/accepting secondary amide, makes it an intriguing candidate for the construction of complex molecular architectures. The cyclohexane (B81311) ring provides a rigid, three-dimensional scaffold that can enforce specific spatial orientations of appended functionalities.

Synthesis of Peptidomimetics and Conformationally Constrained Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The rigid cyclohexane core of this compound is an ideal scaffold for creating conformationally constrained peptide mimics. By incorporating this unit into a peptide sequence, the flexibility of the resulting molecule can be significantly reduced. This conformational restriction is crucial for studying and enhancing binding affinity to biological targets. The primary amino group can be acylated to extend a peptide chain, while the N-methylamide can participate in non-covalent interactions that stabilize specific secondary structures, such as β-turns. The synthesis of such peptidomimetics would typically involve standard peptide coupling protocols.

Incorporation into Macrocyclic Systems and Supramolecular Architectures

Macrocycles, cyclic molecules containing twelve or more atoms, are of great interest in medicinal chemistry and materials science due to their unique binding properties. The two reactive sites in this compound allow it to act as a linchpin in macrocyclization reactions. For instance, the primary amine could be reacted with a dicarboxylic acid, and the resulting intermediate could undergo an intramolecular cyclization via the amide nitrogen or, more likely, the primary amine could be used in a bimolecular cyclization with a dielectrophile. The synthesis of macrocycles often benefits from the use of bifunctional building blocks that can introduce conformational rigidity, a role for which this compound is well-suited. Research on related chiral diamines, such as 1,2-trans-diaminocyclohexane, has shown their utility in forming a variety of macrocyclic Schiff bases and amines. nih.govacs.org These studies highlight the principle of using cyclohexane derivatives to direct the formation of large, complex cyclic structures.

Role in Polymer Chemistry and Development of Functional Materials

The development of novel polymers with tailored properties is a cornerstone of material science. Bifunctional molecules like this compound can be incorporated into polymeric structures to impart specific functionalities.

Monomer for the Synthesis of Novel Polymeric Materials

The primary amino group of this compound allows it to act as a monomer in step-growth polymerization. For example, it could be reacted with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature a regularly spaced, pendant N-methylcarboxamide group and a cyclohexane ring within the polymer backbone. These features would be expected to influence the polymer's physical properties, such as its melting point, solubility, and mechanical strength, by introducing rigidity and sites for hydrogen bonding. While specific studies on this monomer are lacking, the general principles of polyamide synthesis are well-established.

Cross-linking Agent or Modifier in Polymer Networks

Cross-linking is a critical process for modifying the properties of polymers, leading to the formation of three-dimensional networks with increased strength, thermal stability, and solvent resistance. With its two reactive functional groups, this compound could theoretically be employed as a cross-linking agent. For instance, in a polymer system containing reactive groups such as carboxylic acids or epoxides, the primary amine of the carboxamide could form covalent bonds, thus linking different polymer chains together. The cyclohexane core would act as a rigid spacer between the cross-links, and the pendant N-methylamide could introduce hydrophilicity and hydrogen-bonding capabilities into the network. Bifunctional cross-linking agents are widely used to create and study protein-nucleic acid assemblies and to modify the properties of various materials. nih.gov

Supramolecular Chemistry and Self-Assembly of this compound Systems

Design and Engineering of Hydrogen Bonding Networks for Crystal Formation

The molecular structure of this compound is particularly amenable to the formation of extensive hydrogen-bonding networks, a cornerstone of crystal engineering. The primary amine (-NH2) and the secondary amide (-CONH-) functionalities serve as excellent hydrogen bond donors, while the amide oxygen and the amine nitrogen can act as hydrogen bond acceptors. This dual functionality allows for the creation of robust and predictable supramolecular synthons.

Detailed research into related systems, such as those involving other carboxamides, has demonstrated the power of hydrogen bonding in dictating crystal packing. For instance, the carboxylic acid-primary amide supramolecular heterosynthon is a well-exploited interaction for generating co-crystals. wikipedia.org Similarly, the amide-to-amide N-H···O hydrogen bond is a recurring and stable motif in the crystal structures of various monopyridyl amides. mdpi.com In the case of this compound, both intermolecular N-H···O=C and N-H···N interactions are plausible, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures.

The cis and trans isomers of the 4-substituted cyclohexane ring would further influence the geometry of these networks. The trans isomer, with the amino and carboxamide groups in a 1,4-diequatorial position, would likely lead to more linear and extended supramolecular chains. In contrast, the cis isomer, with one group axial and the other equatorial, could encourage the formation of more complex, folded, or cyclic assemblies. The interplay between the different hydrogen-bonding groups and the conformational flexibility of the cyclohexane ring offers a rich landscape for designing crystals with specific packing motifs and, consequently, tailored physical properties.

Table 1: Potential Hydrogen Bonding Interactions in this compound Crystal Structures (Based on analogous structures and functional group properties)

| Donor Group | Acceptor Group | Potential Supramolecular Synthon | Resulting Architecture |

| Primary Amine (N-H) | Amide Oxygen (O=C) | N-H···O | 1D Chains, 2D Sheets |

| Secondary Amide (N-H) | Amine Nitrogen (N) | N-H···N | 1D Chains, Cross-linked Networks |

| Secondary Amide (N-H) | Amide Oxygen (O=C) | N-H···O | Dimeric Pairs, 1D Chains |

| Primary Amine (N-H) | Amine Nitrogen (N) | N-H···N | Intermolecular Linking |

Exploration of Gelling Agents and Liquid Crystalline Phases

The self-assembly properties of this compound also suggest its potential as a low molecular weight gelator (LMWG). The formation of fibrous networks through directional hydrogen bonding is a key mechanism for the gelation of solvents. Research on other cyclohexane-based LMWGs, particularly those with amide functionalities, has shown their effectiveness in forming stable organogels and hydrogels. nih.govnumberanalytics.comsigmaaldrich.com

For example, cyclohexane-1,3,5-tricarboxamide derivatives are known to be excellent hydrogelators, with the chirality of appended amino acids influencing the helicity of the resulting fibrous networks. nih.gov Similarly, C2-symmetric 1,4-diamide cyclohexane cores have been shown to be highly efficient and pH-responsive gelators. numberanalytics.com The ability of this compound to form directional hydrogen bonds, coupled with the van der Waals interactions of the cyclohexane backbone, could facilitate the one-dimensional growth necessary for fiber formation and subsequent gelation of a liquid medium. The pH-responsive nature of the primary amine group could also be exploited to create stimuli-responsive gels.

The rigid cyclohexane core, combined with the potential for organized hydrogen-bonding arrays, also opens the door to the formation of liquid crystalline phases. While there is no direct evidence for this specific compound, related structures containing cyclohexane and amine functionalities have been shown to exhibit liquid crystalline behavior. enamine.net The anisotropic nature of the molecule, particularly if derivatized with longer alkyl chains, could lead to the formation of mesophases such as smectic or nematic phases upon heating.

Table 2: Predicted Gelling and Liquid Crystalline Properties (Based on the behavior of similar cyclohexane-based compounds)

| Property | Predicted Behavior | Rationale |

| Gelation | Potential organo- and hydrogelator | Formation of fibrous networks via N-H···O and N-H···N hydrogen bonds. |

| Stimuli-Responsiveness | pH-responsive gel-sol transition | Protonation/deprotonation of the primary amine disrupting the hydrogen-bonding network. |

| Liquid Crystallinity | Potential for mesophase formation (with modification) | Anisotropic molecular shape and directional intermolecular interactions. |

Design of Chiral Auxiliaries, Organocatalysts, or Ligands Utilizing the this compound Scaffold

Chiral amines and their derivatives are fundamental building blocks in asymmetric synthesis, serving as chiral auxiliaries, organocatalysts, and ligands for metal-catalyzed reactions. nih.gov If synthesized in an enantiomerically pure form, for instance from a chiral precursor, this compound could be a valuable tool in this field.

As a chiral auxiliary , the molecule could be temporarily attached to a prochiral substrate. The stereochemically defined cyclohexane scaffold would then direct the stereochemical outcome of a subsequent reaction. The auxiliary could then be cleaved and potentially recycled. Chiral auxiliaries are widely used to control stereoselectivity in reactions like alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgnumberanalytics.com

As an organocatalyst , the primary amine could participate in various catalytic cycles, such as in the formation of enamines or iminium ions. The chirality of the backbone would be translated into the stereochemical outcome of the product. The amide group could play a secondary role in organizing the transition state through hydrogen bonding.

As a chiral ligand , both the primary amine and the amide group could coordinate to a metal center. This bifunctional chelation could create a well-defined and rigid chiral environment around the metal, which is crucial for high enantioselectivity in catalytic reactions. The synthesis of chiral ligands from readily available starting materials is a significant area of research in catalysis. researchgate.net

The synthesis of chiral cyclohexylamine (B46788) derivatives is an active area of research, with methods being developed to control stereochemistry effectively. nih.gov The development of a synthetic route to enantiopure this compound would be the first critical step in exploring these applications.

Table 3: Potential Asymmetric Synthesis Applications of Chiral this compound (Based on the roles of analogous chiral amines and amides)

| Application | Mode of Action | Potential Reactions |

| Chiral Auxiliary | Temporary incorporation to direct a stereoselective reaction. | Asymmetric alkylation, aldol reactions, Diels-Alder reactions. |

| Organocatalyst | Formation of chiral intermediates (e.g., enamines). | Michael additions, alpha-functionalization of carbonyls. |

| Chiral Ligand | Coordination to a metal center to create a chiral catalytic environment. | Asymmetric hydrogenation, C-C bond-forming cross-coupling reactions. |

Future Perspectives and Emerging Research Avenues for 4 Amino N Methylcyclohexane 1 Carboxamide

Integration of 4-amino-N-methylcyclohexane-1-carboxamide in Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis of complex molecules like this compound is poised to benefit significantly from the adoption of flow chemistry and microreactor technologies. thieme-connect.deprolabas.comchemdistgroup.com These approaches offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. thieme-connect.dechemdistgroup.com

Microreactors, characterized by their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, allowing for precise temperature control and mixing of reagents. thieme-connect.deresearchgate.net This is particularly advantageous for the often exothermic amidation reactions and for managing the reactivity of the amine and carboxylic acid precursors of this compound. mt.com The ability to operate at elevated temperatures and pressures safely can significantly shorten reaction times compared to conventional methods. chemdistgroup.commdpi.com For instance, the synthesis of amides in continuous-flow reactors has been shown to achieve high yields in minutes, a stark contrast to the hours often required in batch synthesis. mdpi.com

Furthermore, the modular nature of flow chemistry setups allows for the integration of multiple synthesis and purification steps into a continuous sequence. rsc.org This could enable a streamlined, automated synthesis of this compound and its derivatives, minimizing manual handling and potential for contamination. The development of such a continuous process would be a significant step towards the efficient and scalable production of this compound for further research and potential commercial applications.

Table 1: Comparison of Batch vs. Flow Synthesis for Amide Production

| Parameter | Conventional Batch Synthesis | Flow Chemistry/Microreactor Synthesis |

|---|---|---|

| Reaction Time | Often hours to days mdpi.com | Minutes to hours thieme-connect.demdpi.com |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control chemdistgroup.com |

| Mass Transfer | Dependent on stirring efficiency | Enhanced, rapid mixing thieme-connect.de |

| Safety | Higher risk with large volumes | Improved due to small reaction volumes chemdistgroup.com |

| Scalability | Challenging, requires process redesign | Simpler, by parallelization or longer run times rsc.org |

| Process Control | Manual or semi-automated | Fully automatable and reproducible rsc.org |

Development of Advanced Spectroscopic Probes and Imaging Techniques for Real-time Monitoring of this compound Reactivity

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent functionalization of this compound can be achieved through the development and application of advanced spectroscopic probes and imaging techniques. spectroscopyonline.commt.com In-situ monitoring provides real-time data on the concentration of reactants, intermediates, and products, which is crucial for optimizing reaction conditions and ensuring process robustness. mt.commt.com

Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy are powerful tools for tracking chemical transformations. spectroscopyonline.comacademie-sciences.frresearchgate.net For the synthesis of this compound, these methods could be employed to monitor the consumption of the carboxylic acid and amine precursors and the formation of the amide bond. mt.com Fiber-optic probes can be directly immersed in the reaction vessel, providing continuous data without the need for sampling. academie-sciences.frresearchgate.net This is particularly useful in flow chemistry setups, where real-time analysis is key to maintaining steady-state conditions. academie-sciences.fr

Beyond synthesis, spectroscopic techniques can elucidate the reactivity of the amine and amide groups in this compound. For instance, time-resolved electron paramagnetic resonance (EPR) spectroscopy could be used to study transient radical intermediates that may form during certain reactions. chinesechemsoc.org Advanced fluorescence spectroscopy could also be employed to probe the local environment and binding interactions of the molecule, particularly if it is incorporated into larger systems like polymers or biological scaffolds. mdpi.com

Table 2: Spectroscopic Techniques for Real-time Reaction Monitoring

| Technique | Information Provided | Advantages for this compound |

|---|---|---|

| FTIR Spectroscopy | Functional group analysis, concentration profiles mt.com | Tracks amide bond formation and precursor consumption. mt.com |

| Raman Spectroscopy | Molecular vibrations, suitable for aqueous systems | Complements FTIR, less interference from water. mdpi.com |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands, good for process monitoring researchgate.net | Can be used with fiber optics for in-line analysis. academie-sciences.frresearchgate.net |

| Mass Spectrometry | Identification of intermediates and products rsc.org | Provides detailed molecular information during the reaction. rsc.org |

| UV/Vis Spectroscopy | Concentration of chromophoric species mdpi.com | Useful if precursors or products absorb in the UV/Vis range. mdpi.com |

Exploration of Novel Biocatalytic or Chemoenzymatic Methodologies for Enantiopure this compound Synthesis

The cyclohexane (B81311) ring of this compound possesses chiral centers, meaning the molecule can exist as different stereoisomers. The biological activity and material properties of such chiral molecules are often dependent on their specific 3D arrangement. wiley.com Therefore, the development of methods for the enantioselective synthesis of this compound is a critical research avenue. Biocatalysis and chemoenzymatic approaches offer a highly promising route to achieving this goal with high selectivity and under mild, sustainable conditions. wiley.comnih.govnih.gov

Enzymes, such as transaminases, could be employed for the asymmetric synthesis of the chiral amino group on the cyclohexane ring from a corresponding ketone precursor. nih.gov Directed evolution and protein engineering techniques can be used to tailor the activity and substrate specificity of these enzymes to accommodate the specific structure of the cyclohexane precursor. nih.gov This approach has been successfully applied in the pharmaceutical industry for the synthesis of chiral amines. nih.gov

A chemoenzymatic strategy could combine the strengths of both chemical and enzymatic synthesis. nih.gov For example, a chemical step could be used to construct the cyclohexane carboxamide backbone, followed by an enzymatic resolution step to separate the desired enantiomer. Hydrolases are often used in such kinetic resolutions to selectively transform one enantiomer, allowing for the separation of the other. wiley.com Alternatively, a purely biocatalytic route could be envisioned, where a cascade of enzymatic reactions transforms a simple starting material into the final enantiopure product. hims-biocat.eu

Advancement of Machine Learning and Artificial Intelligence Models for Predicting this compound Reactivity and Properties

The vast chemical space and the complex interplay of factors influencing chemical reactions and molecular properties make machine learning (ML) and artificial intelligence (AI) powerful tools for accelerating research and development. nih.govresearchgate.netrsc.org By training models on large datasets of chemical information, it is possible to predict the reactivity, properties, and potential applications of new molecules like this compound with increasing accuracy. nih.govresearchgate.net

ML models can be developed to predict the outcome of reactions involving this compound, such as its functionalization at the amine or amide group. researchgate.net These models can help to identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to achieve a desired product with high yield and selectivity, thereby reducing the number of experiments required. nih.gov

Table 3: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Approach | Predicted Outcome |

|---|---|---|

| Reaction Prediction | Training on reaction databases researchgate.net | Optimal conditions, yield, and selectivity for new reactions. nih.gov |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models nih.gov | Physicochemical properties (solubility, melting point), biological activity. nih.gov |